In-Depth Technical Guide: 2-Benzyl-6-methylphenol – Physicochemical Properties, Synthesis, and Applications in Advanced Materials and Therapeutics
In-Depth Technical Guide: 2-Benzyl-6-methylphenol – Physicochemical Properties, Synthesis, and Applications in Advanced Materials and Therapeutics
Introduction & Chemical Identity
2-Benzyl-6-methylphenol is a sterically hindered, disubstituted phenolic compound that plays a critical role as an intermediate in advanced organic synthesis, polymer chemistry, and drug development. Structurally, it features a phenol ring flanked by a methyl group at the C6 position and a bulky benzyl group at the C2 position. This dual ortho-substitution creates a unique steric and electronic environment that dictates its reactivity, particularly in dearomatization reactions and oxidative polymerizations.
In chemical literature and industrial catalogs, there is often ambiguity regarding its Chemical Abstracts Service (CAS) registry numbers. The specific isomer, 2-benzyl-6-methylphenol, is registered under CAS 1208-45-3 [1]. However, it is frequently grouped with broader mixtures of isomers (collectively known as benzylcresol) under CAS 1330-62-7 [2]. Researchers must verify the isomeric purity when sourcing this compound for stereosensitive applications.
Physicochemical Properties & Molecular Causality
The physical properties of 2-benzyl-6-methylphenol are heavily influenced by its steric bulk. The ortho-benzyl and ortho-methyl groups shield the phenolic hydroxyl group, resulting in steric inhibition of solvation. This phenomenon slightly decreases the acidity (higher pKa) of the phenol compared to its unsubstituted counterpart, as the resulting phenoxide ion is less easily stabilized by polar solvents. Furthermore, the massive hydrophobic benzyl moiety significantly increases the compound's lipophilicity (LogP), a critical parameter for its application in transdermal therapeutics and receptor modulation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | 2-Benzyl-6-methylphenol | Defines the exact ortho-disubstitution pattern. |
| CAS Registry Number | 1208-45-3 (Isomer) / 1330-62-7 (Mixture) | Essential for procurement and regulatory compliance[1]. |
| Molecular Formula | C14H14O | - |
| Molecular Weight | 198.26 g/mol | Optimal size for small-molecule receptor binding. |
| Density | ~1.08 g/cm³ | Indicates a dense, viscous liquid/low-melting solid at standard conditions[2]. |
| Boiling Point | ~319.5 °C (at 760 mmHg) | High boiling point due to strong intermolecular dispersion forces from the benzyl ring[2]. |
| Flash Point | 151.6 °C | Requires standard combustible liquid handling protocols[2]. |
Synthetic Methodologies
As a Senior Application Scientist, it is imperative to understand that the synthesis of 2-benzyl-6-methylphenol and its downstream derivatives requires strict thermodynamic and kinetic control. Below are field-proven protocols for its synthesis and its use in advanced dearomatization.
Protocol 1: Synthesis via Friedel-Crafts Alkylation of o-Cresol
Objective: Selective ortho-alkylation of o-cresol with benzyl chloride. Causality: The hydroxyl group of o-cresol is strongly activating and ortho/para directing. Since one ortho position is blocked by a methyl group, alkylation occurs at the remaining ortho position and the para position. Using a mild Lewis acid and strict temperature control favors the ortho-alkylated product due to the initial coordination of the Lewis acid with the phenolic oxygen, which directs the electrophile to the adjacent carbon.
Step-by-Step Methodology:
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Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of o-cresol in anhydrous dichloromethane (DCM).
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Catalyst Addition: Add 0.1 equivalents of anhydrous aluminum chloride (AlCl3). Expert Insight: Sub-stoichiometric amounts of AlCl3 prevent excessive coordination that could deactivate the ring or lead to unwanted polymerization.
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Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.0 equivalent of benzyl chloride over 30 minutes. Expert Insight: Strict temperature control mitigates the highly exothermic nature of the reaction and suppresses thermodynamic para-alkylation.
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Quenching: After 2 hours of stirring at room temperature, quench the reaction by slowly pouring it into ice-cold 1M HCl to destroy the aluminum complex.
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Purification: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO4, and concentrate under vacuum. Purify the crude mixture via fractional distillation under reduced pressure to isolate the highly pure 2-benzyl-6-methylphenol fraction.
Protocol 2: Oxaziridinium-Catalyzed ortho-Hydroxylative Phenol Dearomatization
Objective: Enantioselective synthesis of bicyclo[2.2.2]octenones from 2-benzyl-6-methylphenol. Causality: The oxaziridinium catalyst facilitates an electrophilic oxygen transfer to the electron-rich phenol ring. Because 2-benzyl-6-methylphenol is substituted at both the 2- and 6-positions, dearomatization occurs competitively at both sites. This breaks aromaticity to form reactive o-quinol intermediates that spontaneously undergo [4+2] dimerization[3].
Step-by-Step Methodology:
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Catalyst Activation: In a reaction vial, combine a chiral amine pre-catalyst (2.5–5.0 mol%) with an aqueous solution of H2O2 (3.0 eq.) in a 1:1 MeCN/H2O solvent mixture to generate the oxaziridinium species in situ.
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Substrate Addition: Add 1.0 equivalent of 2-benzyl-6-methylphenol and 5.0 equivalents of Na2CO3. Expert Insight: The base is crucial to deprotonate the phenol, increasing its nucleophilicity toward the electrophilic oxaziridinium species[3].
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Dearomatization: Stir the mixture at 0 °C for 18 hours. Expert Insight: The low temperature maximizes the enantioselectivity of the oxygen transfer.
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Dimerization: The resulting o-quinols spontaneously undergo Diels-Alder [4+2] cycloaddition. Due to the dual substitution of benzyl and methyl groups, this yields a 1:1 mixture of homo-dimers and hetero-dimers[3].
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Isolation: Quench with saturated aqueous Na2S2O3, extract with ethyl acetate, and purify via flash column chromatography.
Fig 1: Synthetic workflow of 2-benzyl-6-methylphenol and its subsequent dearomatization into bicyclo[2.2.2]octenones.
Applications in Drug Development & Materials Science
Therapeutics: TRPM8 Agonists (Cooling Agents)
In pharmaceutical and cosmetic drug development, 2-benzyl-6-methylphenol serves as a critical structural scaffold for synthesizing TRPM8 (Transient Receptor Potential Melastatin 8) agonists[4]. TRPM8 is the primary molecular transducer of cold somatosensation in humans. Derivatives of 2-benzyl-6-methylphenol have been surprisingly found to act as potent TRPM8 modulators, providing long-lasting cooling sensations on the human skin and mucosa at very low concentrations[4]. The lipophilic benzyl group enhances penetration through the stratum corneum, allowing the active pharmacophore to reach the sensory neurons efficiently.
Fig 2: Mechanism of action for TRPM8 agonists derived from 2-benzyl-6-methylphenol.
Polymer Chemistry: Substituted Polyphenylene Ethers (PPE)
In materials science, 2-benzyl-6-methylphenol is utilized as a monomeric precursor in the synthesis of substituted polyphenylene ethers (PPE)[5]. The strategic placement of the methyl and benzyl groups at both ortho positions is not coincidental; it is a rigid requirement for linear polymerization. During oxidative coupling (typically catalyzed by copper-amine complexes), the ortho substituents physically block ortho-ortho and ortho-para cross-linking. This forces the polymerization to proceed exclusively via head-to-tail para-coupling, yielding highly linear, thermoplastic resins with exceptional heat resistance and dielectric properties[5].
References
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Title: 2-苄基-6-甲基苯酚_CAS:1208-45-3 - 郑州春秋化工有限公司 Source: cmxx.com URL: [Link]
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Title: 2-Benzyl-3-methylphenol | CAS 1330-62-7 | Chemical-Suppliers Source: chemical-suppliers.eu URL: [Link]
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Title: Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization Source: ChemRxiv URL: [Link]
- Source: patents.google.
- Source: patents.google.
Sources
- 1. 2-Üлù-6-¼×»ù±½·Ó_CAS:1208-45-3 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 2. 2-Benzyl-3-methylphenol | CAS 1330-62-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2021174475A1 - Organic compounds - Google Patents [patents.google.com]
- 5. US3262892A - Substituted polyphenylene ethers - Google Patents [patents.google.com]
